molecular formula C21H22N6O5 B12914431 (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid

Cat. No.: B12914431
M. Wt: 438.4 g/mol
InChI Key: FXEBUGYKJKDGHV-INIZCTEOSA-N
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Description

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of the diamino group, and the coupling with the benzamido and pentanedioic acid moieties. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness, often employing catalysts and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminoquinazoline: A simpler derivative with similar biological activities.

    Benzamido derivatives: Compounds with the benzamido group, known for their therapeutic potential.

    Pentanedioic acid derivatives: Molecules containing the pentanedioic acid moiety, often studied for their metabolic effects.

Uniqueness

(S)-2-(3-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-[[3-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H22N6O5/c22-18-14-8-11(4-5-15(14)26-21(23)27-18)10-24-13-3-1-2-12(9-13)19(30)25-16(20(31)32)6-7-17(28)29/h1-5,8-9,16,24H,6-7,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1

InChI Key

FXEBUGYKJKDGHV-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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